![molecular formula C5H11ClN2O B2774468 N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride CAS No. 1969287-58-8](/img/structure/B2774468.png)
N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride, also known as ACPCA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of cyclopropylamines and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride is not yet fully understood. However, it is believed that N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory. By enhancing the activity of mGluR4, N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride can improve cognitive function and prevent neuronal death.
Biochemical and Physiological Effects
N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride has been shown to have several biochemical and physiological effects. It can improve synaptic plasticity, which is important for learning and memory. N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride can reduce inflammation in the brain, which is a common feature of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be administered orally or intravenously. However, there are some limitations to the use of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride in lab experiments. It has a short half-life and can be rapidly metabolized in the body. In addition, N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride. One area of research is the development of more potent and selective mGluR4 agonists. This could lead to the development of new drugs for the treatment of neurodegenerative diseases and cognitive disorders. Another direction is the investigation of the role of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride in other physiological processes, such as pain perception and addiction. Finally, the use of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride in combination with other drugs could be explored to enhance its therapeutic effects.
Conclusion
In conclusion, N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride is a promising compound that has shown potential for the treatment of neurodegenerative diseases and cognitive disorders. Its mechanism of action involves the modulation of the mGluR4 receptor, which is important for learning and memory. N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of more potent and selective mGluR4 agonists and the investigation of the role of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride in other physiological processes.
Synthesis Methods
The synthesis of N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride involves the reaction of cyclopropanecarboxylic acid with ammonia and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride hydrochloride. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and can prevent the death of neurons in the brain. Studies have also shown that N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride can improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride has also been investigated for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclopropyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-3(8)7-5-2-4(5)6;/h4-5H,2,6H2,1H3,(H,7,8);1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVPPAZDXGOKF-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,2R)-2-Aminocyclopropyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2774385.png)


![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea](/img/structure/B2774390.png)
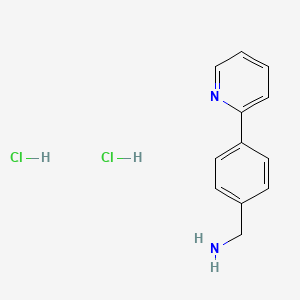
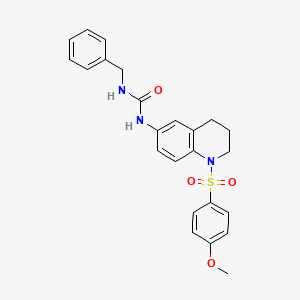

![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2774396.png)
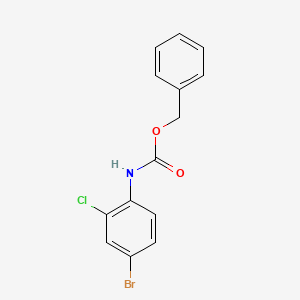


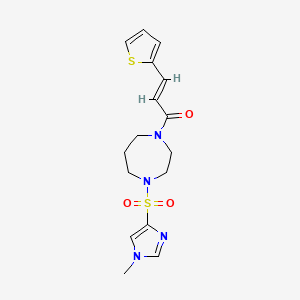
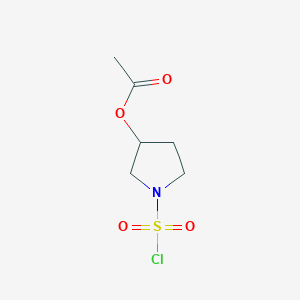
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2774408.png)